molecular formula C8H19OPS B14743451 Phosphinothioic acid, dibutyl- CAS No. 866-33-1

Phosphinothioic acid, dibutyl-

Cat. No.: B14743451
CAS No.: 866-33-1
M. Wt: 194.28 g/mol
InChI Key: PBDGFDJXGFNNNU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphinothioic acid, dibutyl- can be synthesized through the sulfurization of H-phosphinates and secondary phosphine oxides. One common method involves the reaction of dibutylphosphine with sulfur to form the desired product . The reaction conditions typically include the use of a solvent such as toluene and a temperature range of 80-140°C .

Industrial Production Methods

Industrial production of phosphinothioic acid, dibutyl- often involves large-scale sulfurization processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Phosphinothioic acid, dibutyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of phosphinothioic acid, dibutyl- involves its interaction with acetylcholine esterase, an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound disrupts normal neurotransmission, leading to neurotoxic effects . The molecular targets include the active site of acetylcholine esterase, where the compound binds and prevents the hydrolysis of acetylcholine .

Properties

CAS No.

866-33-1

Molecular Formula

C8H19OPS

Molecular Weight

194.28 g/mol

IUPAC Name

dibutyl-hydroxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C8H19OPS/c1-3-5-7-10(9,11)8-6-4-2/h3-8H2,1-2H3,(H,9,11)

InChI Key

PBDGFDJXGFNNNU-UHFFFAOYSA-N

Canonical SMILES

CCCCP(=S)(CCCC)O

Origin of Product

United States

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